Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate
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Overview
Description
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate is a chemical compound that belongs to the class of quinoxaline derivatives. It is an ethyl ester resulting from the formal condensation of the carboxy group of 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate typically involves the reaction of 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate: A similar compound with a chlorine atom instead of a fluorine atom.
Quizalofop-P-ethyl: An ethyl ester with a similar quinoxaline structure used as a herbicide.
Uniqueness
Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets .
Properties
CAS No. |
113760-11-5 |
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Molecular Formula |
C19H17FN2O4 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
ethyl 2-[4-(3-fluoroquinoxalin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H17FN2O4/c1-3-24-19(23)12(2)25-13-8-10-14(11-9-13)26-18-17(20)21-15-6-4-5-7-16(15)22-18/h4-12H,3H2,1-2H3 |
InChI Key |
SUHVOZJTUGBBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2F |
Origin of Product |
United States |
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